REACTION_CXSMILES
|
COC1C(=O)C(C2C=NC=NC=2)=CC=CC=1.COC1C(=O)C(C2C=NC=NC=2)=CC=CC=1.[CH3:33][C:34]([O:36][C:37]1[CH:44]=[C:43]([O:45][C:46]([CH3:48])=[O:47])[C:41](=[O:42])[C:40]([O:49][C:50]([CH3:52])=[O:51])=[C:39]([O:53][C:54]([CH3:56])=[O:55])[CH:38]=1)=[O:35].COC1C(=O)C(C2C=NC=NC=2)=CC=CC=1>>[CH3:33][C:34]([O:36][C:37]1[CH:44]=[C:43]([O:45][C:46]([CH3:48])=[O:47])[C:41](=[O:42])[C:40]([O:49][C:50]([CH3:52])=[O:51])=[C:39]([O:53][C:54]([CH3:56])=[O:55])[CH:38]=1)=[O:35] |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC=C(C1=O)C2=CN=CN=C2
|
Name
|
SP11 SP12 SP11
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC=C(C1=O)C2=CN=CN=C2.CC(=O)OC1=CC(=C(C(=O)C(=C1)OC(=O)C)OC(=O)C)OC(=O)C.COC1=CC=CC=C(C1=O)C2=CN=CN=C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an affirmative result
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)OC1=CC(=C(C(=O)C(=C1)OC(=O)C)OC(=O)C)OC(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |